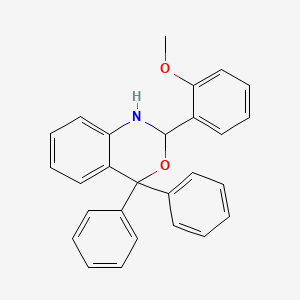![molecular formula C11H12N4O6 B4291695 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B4291695.png)
3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one
Overview
Description
3-{2-[(2,4-Dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one is an organic compound with the molecular formula C11H12N4O6 This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a 2,4-dinitrophenyl group attached to the aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one typically involves the reaction of 2,4-dinitroaniline with ethylene oxide in the presence of a base, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2,4-Dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-{2-[(2,4-Dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The dinitrophenyl group is known to interact with nucleophilic residues in proteins, leading to the formation of covalent adducts. This interaction can disrupt normal cellular processes and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydrazinylphenyl)oxazolidin-2-one
- 3-Methyl-2-(trichloromethyl)-1,3-oxazolidin-4-one
- 3-[3-(aminomethyl)phenyl]-1,3-oxazolidin-2-one
Uniqueness
3-{2-[(2,4-Dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[2-(2,4-dinitroanilino)ethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O6/c16-11-13(5-6-21-11)4-3-12-9-2-1-8(14(17)18)7-10(9)15(19)20/h1-2,7,12H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMNZIGRVHQMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ADAMANTANE-1-AMIDO)-6-TERT-BUTYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4291613.png)
![2-[4-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)PHENOXY]ACETIC ACID](/img/structure/B4291617.png)
![N-[3-(hexyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4291622.png)
![(2Z)-2-[(4-METHOXYPHENYL)IMINO]-6-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-1,3-THIAZINAN-4-ONE](/img/structure/B4291628.png)

![9-chloro-6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4291642.png)
![4-[6-AMINO-5-CYANO-3-(2,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL THIOPHENE-2-CARBOXYLATE](/img/structure/B4291650.png)
![2-({[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B4291657.png)
![6-AMINO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-3-(2,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4291661.png)
![6-AMINO-3-(2,4-DICHLOROPHENYL)-4-{4-[(2-FLUOROBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B4291665.png)

![METHYL 2-[6'-AMINO-3'-(2H-1,3-BENZODIOXOL-5-YL)-5'-CYANO-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE](/img/structure/B4291713.png)
![METHYL 2-[6'-AMINO-5'-CYANO-3'-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE](/img/structure/B4291717.png)
![6'-amino-3'-(4-fluorophenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4291723.png)
